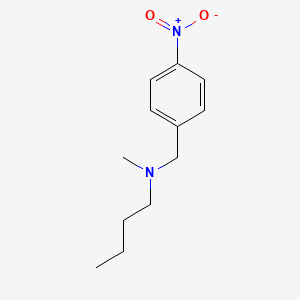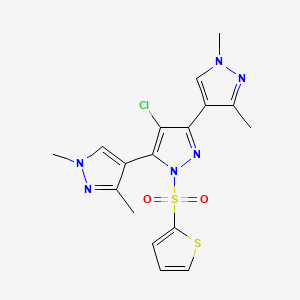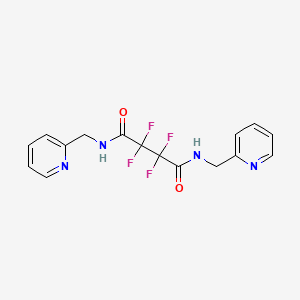
N-methyl-N-(4-nitrobenzyl)-1-butanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-methyl-N-(4-nitrobenzyl)-1-butanamine and related compounds involves complex organic synthesis routes. Studies have focused on the synthesis of similar compounds, such as N,N-Dimethyl-4-nitrobenzylamine, through processes involving methylene chloride as the reaction solvent and dimethylamine hydrochloride as auxiliary materials, achieving high yields under optimized conditions (Wang Ling-ya, 2015).
Molecular Structure Analysis
The molecular structure of N-methyl-N-(4-nitrobenzyl)-1-butanamine is characterized by detailed X-ray crystallography studies. For example, related compounds such as N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine exhibit intricate three-dimensional supramolecular structures built from π-stacked chains and linked by dipolar nitro-nitro interactions, indicating the potential complexity and stability of N-methyl-N-(4-nitrobenzyl)-1-butanamine's structure (C. Glidewell et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-N-(4-nitrobenzyl)-1-butanamine is influenced by its functional groups. Studies on similar molecules have shown that nitro groups and benzylamine functionalities can engage in various reactions, including nucleophilic substitutions and reactions with chiral derivatizing agents, which may be relevant to understanding the reactivity of N-methyl-N-(4-nitrobenzyl)-1-butanamine (Stephen S. Hecht et al., 2000).
Physical Properties Analysis
The physical properties of N-methyl-N-(4-nitrobenzyl)-1-butanamine, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. For instance, the crystal and molecular structures of related nitrobenzylamines have been determined, which provides insights into their stability and solubility characteristics (F. Iwasaki et al., 1988).
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
N-methyl-N-(4-nitrobenzyl)-1-butanamine is closely related to compounds studied for their metabolic pathways and pharmacokinetics. For instance, the metabolism of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) has been extensively studied. These compounds undergo alpha-hydroxylation, leading to metabolites that contribute to DNA modification and are associated with cancer risks, particularly in the liver and lungs (Hecht et al., 1993). The study of these pathways aids in understanding the potential impact of related compounds, including N-methyl-N-(4-nitrobenzyl)-1-butanamine, on human health.
Synthetic Applications
The synthesis and application of related compounds in medicine, pesticides, and chemical fields have been investigated. A study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, a compound with similarities to N-methyl-N-(4-nitrobenzyl)-1-butanamine, highlights its significance as an intermediate in organic synthesis. This process involves methylene chloride as the reaction solvent, showcasing the compound's utility in producing various chemical products efficiently and with environmental considerations (Wang Ling-ya, 2015).
Photochemical Properties
The photochemical properties of o-nitrobenzyl compounds, including their use in polymer and materials science, have been explored. Polymers featuring photolabile groups, such as the o-nitrobenzyl group, allow for the alteration of polymer properties through irradiation. This research underscores the versatility of o-nitrobenzyl derivatives in developing photodegradable materials and their potential applications in various fields (Zhao et al., 2012).
Antioxidant Properties
Studies have also delved into the antioxidant properties of N,N′-substituted p-phenylenediamines, which share structural features with N-methyl-N-(4-nitrobenzyl)-1-butanamine. These compounds are significant antioxidants used in the rubber industry. Electrochemical and spectroscopic analyses reveal insights into their oxidation processes, highlighting the chemical versatility and industrial applications of such compounds (Rapta et al., 2009).
Propiedades
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13(2)10-11-5-7-12(8-6-11)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHPJZYVMMBAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)
![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)
![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)

![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)


![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)